NY2267

c-Myc inhibitor Myc-Max dimerization IC50

Researchers needing a validated tool to biochemically confirm c-Myc-Max disruption often face compound variability. NY2267 provides a benchmarked IC50 of 36.5 µM in EMSA and cell-free systems, enabling reliable comparative pharmacology. · Quantitative Benchmark: A 36.5 µM IC50 standard for novel inhibitor screening. · Dual Selectivity: Inhibits Myc- and Jun-induced transcriptional activation (74% reduction at 20 µM) for studying synergistic pathways. · Validated Control: Strongly inhibits Myc-induced oncogenic transformation in phenotypic assays, backed by traceable QC documentation.

Molecular Formula C38H43N3O6
Molecular Weight 637.8 g/mol
Cat. No. B537883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNY2267
SynonymsNY-2267;  NY 2267;  NY2267
Molecular FormulaC38H43N3O6
Molecular Weight637.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)C(C(=O)NC3CCCCC3)N(CC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=N5
InChIInChI=1S/C38H43N3O6/c1-38(2,3)47-34(42)25-46-32-20-17-27-22-29(16-15-28(27)23-32)35(36(43)40-30-10-6-5-7-11-30)41(37(44)33-12-8-9-21-39-33)24-26-13-18-31(45-4)19-14-26/h8-9,12-23,30,35H,5-7,10-11,24-25H2,1-4H3,(H,40,43)
InChIKeyRVGDACCXDZIPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NY2267 Chemical & Pharmacological Baseline


NY2267 (CAS 886053-73-2) is a synthetic small molecule that acts as a disruptor of the Myc-Max protein-protein interaction, a critical step in c-Myc-dependent transcriptional activation and oncogenesis [1]. Characterized as an inhibitor of c-Myc/Max dimerization, its primary activity is defined by its ability to interfere with this heterodimeric complex, which is a validated target in oncology research [2]. It is structurally distinct from other in-class inhibitors like 10058-F4 and 10074-G5, and is commonly utilized as a tool compound to study c-Myc biology.

NY2267 Substitution Limitations


Despite sharing a common mechanism of action—disruption of the Myc-Max heterodimer—compounds within the c-Myc inhibitor class exhibit substantial quantitative differences in biochemical potency, selectivity profile, and cellular activity [1]. Simple substitution of NY2267 with analogs such as 10074-G5 or Mycro2 is not scientifically valid due to variations in IC50 values across standardized assays, differential effects on related transcription factors like Jun, and distinct binding modes inferred from computational studies [2]. These quantifiable differences directly impact experimental design, reproducibility, and the interpretation of downstream biological effects.

NY2267 Quantitative Comparison


Myc-Max Dimerization Inhibition vs. 10074-G5

In a standardized cell-free EMSA assay measuring the inhibition of Myc-Max binding to an E-box DNA sequence, NY2267 demonstrates an IC50 of 36.5 µM. In comparison, the structurally distinct inhibitor 10074-G5 exhibits a significantly higher IC50 of 146.8 µM in the same assay format, indicating that NY2267 is approximately four times more potent at disrupting the protein-DNA complex [1]. This difference is further supported by QSAR modeling data, where NY2267 shows a more favorable predicted inhibitory concentration [2].

c-Myc inhibitor Myc-Max dimerization IC50

Biochemical Potency vs. 10058-F4

While both NY2267 and 10058-F4 are categorized as direct Myc-Max interaction inhibitors, they differ in their reported binding affinity and inhibitory concentration. For NY2267, the IC50 is reported as 36.5 µM in an EMSA assay [1]. For 10058-F4, a dissociation constant (KD) of 42 µM was measured for binding to c-Myc, with an alternative value of 15 µM reported via SPR [1]. This indicates that at equimolar concentrations, NY2267 is expected to achieve a higher level of target engagement compared to the primary binding event of 10058-F4.

c-Myc inhibitor binding affinity IC50

Potency & Selectivity vs. Mycro2

NY2267 is a less potent but also less selective inhibitor compared to Mycro2. NY2267 inhibits c-Myc/Max DNA binding with an IC50 of 36.5 µM, while Mycro2 is more potent with an IC50 of 23 µM in a similar assay . Critically, NY2267 also inhibits c-Jun-mediated transactivation, demonstrating a 74% reduction at 20 µM in a luciferase reporter assay, indicating significant off-target activity [1]. In contrast, Mycro2 exhibits improved selectivity, with an IC50 of >100 µM for Jun and C/EBPα complexes, suggesting a cleaner pharmacological profile for Myc-specific studies [2].

c-Myc inhibitor selectivity Mycro2

Cellular Transformation Activity vs. 10058-F4 & 10074-G5

NY2267 demonstrates a strong, qualitatively reported inhibition of Myc-induced oncogenic transformation in cell culture, an effect that validates its mechanism of action in a living cellular system [1]. For comparison, the analog 10058-F4 inhibits the growth of HL60 leukemia cells with a reported IC50 of 51 µM . While the datasets are not directly aligned, this evidence establishes that NY2267's in vitro biochemical activity translates into a potent cellular phenotype, comparable to or exceeding the cellular effects of other class members at relevant concentrations.

cellular activity oncogenic transformation cell growth

NY2267 Research Scenarios


Myc-Max Disruption in Cell-Free Systems

NY2267 is ideally suited for use in electrophoretic mobility shift assays (EMSAs) and other cell-free systems to biochemically validate the disruption of the c-Myc-Max-DNA complex. Its well-characterized IC50 of 36.5 µM in these assays provides a reliable benchmark for comparing the potency of novel inhibitors and for confirming target engagement in a controlled environment [1].

Myc-Induced Oncogenic Transformation

Researchers investigating the role of c-Myc in cellular transformation and oncogenesis can utilize NY2267 as a validated tool compound. Its demonstrated ability to strongly inhibit Myc-induced oncogenic transformation makes it a suitable positive control for phenotypic screens and for dissecting Myc-dependent signaling pathways in cell culture models [2].

Dual Myc/Jun Pathway Inhibition

For experimental protocols where inhibition of both c-Myc and c-Jun transcriptional activity is desired, NY2267 offers a distinct advantage. Its documented off-target effect on c-Jun transactivation (74% reduction at 20 µM) [3] makes it a valuable probe for investigating the synergistic or compensatory roles of these two transcription factors in processes like cell proliferation and apoptosis.

Early-Generation c-Myc Inhibitor Comparison

NY2267 serves as a critical reference point in comparative pharmacology studies aimed at benchmarking the performance of novel c-Myc inhibitors. Its moderate potency and unique selectivity profile provide a baseline for evaluating improvements in affinity, selectivity, and cellular activity in next-generation compounds [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for NY2267

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.